
1-(2-苯氧乙基)哌啶
描述
1-(2-Phenoxyethyl)piperidine is a compound that belongs to the class of organic compounds known as aminopiperidines . It is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . A set of compounds bearing phenoxyethyl amines were synthesized . The reaction of 1-(2-hydroxyethyl)piperidine with metallic sodium under inert atmosphere in a Parr autoclave has been reported .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of 1-(2-Phenoxyethyl)piperidine is C13H19NO.
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of 1-(2-Phenoxyethyl)piperidine is 205.3 g/mol.
科学研究应用
镇咳特性
这种化合物以其镇咳(抑制咳嗽)作用而闻名。 它可用于开发针对涉及持续性咳嗽的呼吸道疾病的药物 .
抗癌应用
“1-(2-苯氧乙基)哌啶”衍生物在抗癌治疗中显示出潜力。 它们可能在合成针对各种癌症形式的药物中发挥作用 .
阿尔茨海默病治疗
在神经退行性疾病(如阿尔茨海默病 (AD))的背景下,这种化合物的衍生物因其影响脑部化学物质(特别是在提高乙酰胆碱水平方面)的能力而被探索 .
骨质疏松症预防
这些衍生物也广泛用于选择性雌激素受体调节剂 (SERM) 药物,可用于预防绝经后妇女的骨质疏松症 .
抗菌和抗真菌作用
“1-(2-苯氧乙基)哌啶”的一部分哌啶核与抗菌和抗真菌特性相关,使其在开发新的感染治疗方法中具有价值 .
镇痛和抗炎用途
其衍生物因其镇痛(止痛)和抗炎作用而被利用,这在管理各种疾病中的疼痛和炎症方面至关重要 .
ALK 和 ROS1 激酶的双重抑制剂
在癌症研究中,特别是在靶向间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 方面,“1-(2-苯氧乙基)哌啶”衍生物被设计为双重抑制剂,为治疗耐药性癌症提供了新的方法 .
作用机制
Target of Action
1-(2-Phenoxyethyl)piperidine is a derivative of phenoxyethyl piperidine, which has been found to have various pharmacological activities . The primary targets of 1-(2-Phenoxyethyl)piperidine are believed to be the estrogen receptors, as it is widely used in selective estrogen receptor modulator (SERM) drugs . These receptors play a crucial role in the regulation of reproductive and sexual function, bone health, cardiovascular health, and other physiological functions .
Mode of Action
The mode of action of 1-(2-Phenoxyethyl)piperidine involves its interaction with its primary targets, the estrogen receptors. It acts as a modulator, meaning it can either block or activate the receptors depending on the context . This allows it to have a variety of effects, from antitussive to anticancer properties . Additionally, it has been suggested that these compounds exhibit high anticholinergic and H3 inverse agonistic activities .
Biochemical Pathways
1-(2-Phenoxyethyl)piperidine affects several biochemical pathways due to its interaction with estrogen receptors and its anticholinergic and H3 inverse agonistic activities . The exact pathways and their downstream effects can vary depending on the specific context and the other compounds present. It is known that modulation of estrogen receptors can affect a wide range of physiological processes, including reproductive function, bone health, and cardiovascular health .
Pharmacokinetics
It is known that the compound’s pharmacokinetic properties can impact its bioavailability
Result of Action
The molecular and cellular effects of 1-(2-Phenoxyethyl)piperidine’s action are varied due to its ability to modulate estrogen receptors and its anticholinergic and H3 inverse agonistic activities . These effects can range from changes in reproductive function to potential anticancer properties . The exact effects can depend on a variety of factors, including the specific context and the presence of other compounds.
安全和危害
未来方向
Piperidine derivatives have been found to have a wide range of biological and pharmaceutical activity . They are being utilized in different therapeutic applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
属性
IUPAC Name |
1-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUFKEGMFFPMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224786 | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74-41-9 | |
| Record name | 1-(2-Phenoxyethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

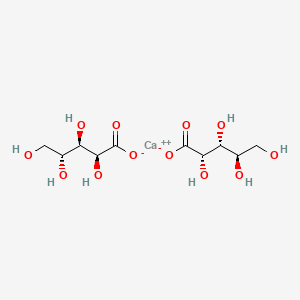
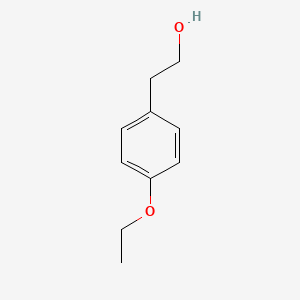



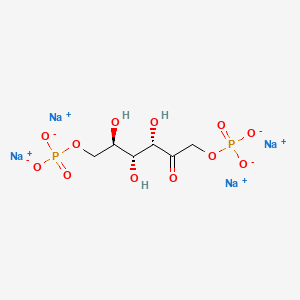


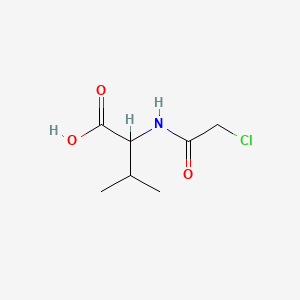

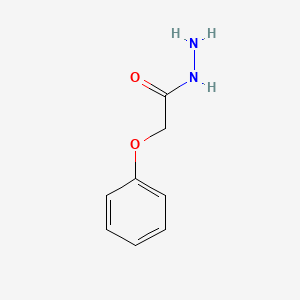
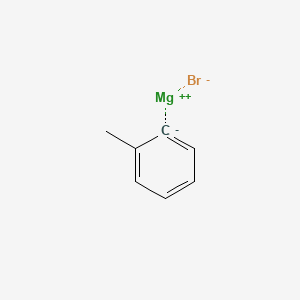
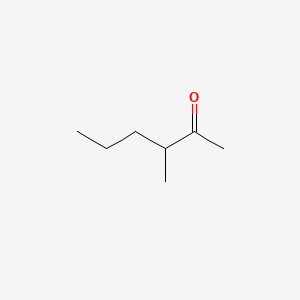
![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)